molecular formula C25H24N2O3 B258399 N-[2-(4-methoxyphenyl)-1-(2-toluidinocarbonyl)vinyl]-3-methylbenzamide

N-[2-(4-methoxyphenyl)-1-(2-toluidinocarbonyl)vinyl]-3-methylbenzamide

Cat. No. B258399
M. Wt: 400.5 g/mol
InChI Key: JRPOSTPBCYNIDS-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-methoxyphenyl)-1-(2-toluidinocarbonyl)vinyl]-3-methylbenzamide, also known as MTB, is a synthetic compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. MTB belongs to the class of compounds known as tubulin polymerization inhibitors, which have been shown to have anti-cancer and anti-inflammatory properties.

Mechanism of Action

N-[2-(4-methoxyphenyl)-1-(2-toluidinocarbonyl)vinyl]-3-methylbenzamide exerts its therapeutic effects by binding to the colchicine binding site on tubulin, which is a critical component of the microtubule network that plays a key role in cell division and intracellular transport. By binding to tubulin, N-[2-(4-methoxyphenyl)-1-(2-toluidinocarbonyl)vinyl]-3-methylbenzamide disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-[2-(4-methoxyphenyl)-1-(2-toluidinocarbonyl)vinyl]-3-methylbenzamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of pro-inflammatory cytokine production. N-[2-(4-methoxyphenyl)-1-(2-toluidinocarbonyl)vinyl]-3-methylbenzamide has also been shown to have minimal toxicity to normal cells, making it a promising candidate for therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[2-(4-methoxyphenyl)-1-(2-toluidinocarbonyl)vinyl]-3-methylbenzamide is its ability to selectively target cancer cells while sparing normal cells, leading to minimal toxicity. Additionally, N-[2-(4-methoxyphenyl)-1-(2-toluidinocarbonyl)vinyl]-3-methylbenzamide has been shown to have a broad spectrum of activity against different types of cancer cells. However, one of the limitations of N-[2-(4-methoxyphenyl)-1-(2-toluidinocarbonyl)vinyl]-3-methylbenzamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-[2-(4-methoxyphenyl)-1-(2-toluidinocarbonyl)vinyl]-3-methylbenzamide, including:
1. Development of novel formulations to improve the solubility and bioavailability of N-[2-(4-methoxyphenyl)-1-(2-toluidinocarbonyl)vinyl]-3-methylbenzamide.
2. Investigation of the potential synergistic effects of N-[2-(4-methoxyphenyl)-1-(2-toluidinocarbonyl)vinyl]-3-methylbenzamide in combination with other anti-cancer agents.
3. Exploration of the potential therapeutic applications of N-[2-(4-methoxyphenyl)-1-(2-toluidinocarbonyl)vinyl]-3-methylbenzamide in other diseases, such as neurodegenerative disorders.
4. Development of more specific and potent derivatives of N-[2-(4-methoxyphenyl)-1-(2-toluidinocarbonyl)vinyl]-3-methylbenzamide with improved therapeutic properties.
In conclusion, N-[2-(4-methoxyphenyl)-1-(2-toluidinocarbonyl)vinyl]-3-methylbenzamide is a promising compound with potential therapeutic applications in cancer and inflammatory diseases. Further research is needed to fully understand its mechanism of action and to develop more effective formulations for clinical use.

Synthesis Methods

N-[2-(4-methoxyphenyl)-1-(2-toluidinocarbonyl)vinyl]-3-methylbenzamide can be synthesized through a multi-step process involving the reaction of 4-methoxybenzaldehyde with 2-toluidine, followed by the reaction of the resulting intermediate with 3-methylbenzoyl chloride. The final product is then purified through column chromatography to obtain pure N-[2-(4-methoxyphenyl)-1-(2-toluidinocarbonyl)vinyl]-3-methylbenzamide.

Scientific Research Applications

N-[2-(4-methoxyphenyl)-1-(2-toluidinocarbonyl)vinyl]-3-methylbenzamide has been extensively studied for its potential therapeutic applications in cancer and inflammatory diseases. Several studies have shown that N-[2-(4-methoxyphenyl)-1-(2-toluidinocarbonyl)vinyl]-3-methylbenzamide can effectively inhibit the growth of cancer cells by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis. N-[2-(4-methoxyphenyl)-1-(2-toluidinocarbonyl)vinyl]-3-methylbenzamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.

properties

Product Name

N-[2-(4-methoxyphenyl)-1-(2-toluidinocarbonyl)vinyl]-3-methylbenzamide

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[(E)-1-(4-methoxyphenyl)-3-(2-methylanilino)-3-oxoprop-1-en-2-yl]-3-methylbenzamide

InChI

InChI=1S/C25H24N2O3/c1-17-7-6-9-20(15-17)24(28)27-23(16-19-11-13-21(30-3)14-12-19)25(29)26-22-10-5-4-8-18(22)2/h4-16H,1-3H3,(H,26,29)(H,27,28)/b23-16+

InChI Key

JRPOSTPBCYNIDS-XQNSMLJCSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)N/C(=C/C2=CC=C(C=C2)OC)/C(=O)NC3=CC=CC=C3C

SMILES

CC1=CC=CC(=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NC3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.